molecular formula C16H21NO2 B8710193 5,7-Di-tert-butyl-1H-indole-2,3-dione CAS No. 921626-19-9

5,7-Di-tert-butyl-1H-indole-2,3-dione

Cat. No. B8710193
CAS RN: 921626-19-9
M. Wt: 259.34 g/mol
InChI Key: VCUWPLWSQSRONJ-UHFFFAOYSA-N
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Description

5,7-Di-tert-butyl-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C16H21NO2 and its molecular weight is 259.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,7-Di-tert-butyl-1H-indole-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Di-tert-butyl-1H-indole-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

921626-19-9

Product Name

5,7-Di-tert-butyl-1H-indole-2,3-dione

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

5,7-ditert-butyl-1H-indole-2,3-dione

InChI

InChI=1S/C16H21NO2/c1-15(2,3)9-7-10-12(17-14(19)13(10)18)11(8-9)16(4,5)6/h7-8H,1-6H3,(H,17,18,19)

InChI Key

VCUWPLWSQSRONJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=O)C2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-(2,4-Di-tert-butyl-phenyl)-2-[(E)-hydroxyimino]-acetamide (500 mg, 1.7 mmol) in concentrated sulfuric acid (3.8 mL) was heated at 90° C. for 2 h. This solution was cooled at 0° C. and slowly added to ice-water (15 mL), the brown precipitate was filtered off and purified by chromathography on silica gel with a gradient of 0% to 25% of ethyl acetate in heptane to afford 200 mg (42%) of an orange powder. MS: m/z=259 (M).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
42%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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